molecular formula C8H5NOS2 B6242038 5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde CAS No. 1996329-67-9

5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde

Cat. No.: B6242038
CAS No.: 1996329-67-9
M. Wt: 195.3 g/mol
InChI Key: OVMFSMCJIYMMEF-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and elemental sulfur. This method is known for its efficiency in forming thiazole rings .

Another approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring . The final step usually involves the formylation of the thiophene ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: 5-(1,3-thiazol-4-yl)thiophene-2-carboxylic acid

    Reduction: 5-(1,3-thiazol-4-yl)thiophene-2-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form reactive intermediates can result in the generation of reactive oxygen species (ROS), contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

1996329-67-9

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H5NOS2/c10-3-6-1-2-8(12-6)7-4-11-5-9-7/h1-5H

InChI Key

OVMFSMCJIYMMEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CSC=N2)C=O

Purity

95

Origin of Product

United States

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